molecular formula C11H11F3O B13047220 2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one

2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one

Cat. No.: B13047220
M. Wt: 216.20 g/mol
InChI Key: FWOHZDJXBIUNAK-UHFFFAOYSA-N
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Description

2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one is an organic compound with the molecular formula C11H11F3O. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with isobutylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular proteins and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)propiophenone
  • 1-(2-(trifluoromethyl)phenyl)propan-1-one
  • 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one

Uniqueness

2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group significantly influences its reactivity and interactions with biological targets, making it a valuable compound in research .

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

2-methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H11F3O/c1-7(2)10(15)8-5-3-4-6-9(8)11(12,13)14/h3-7H,1-2H3

InChI Key

FWOHZDJXBIUNAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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